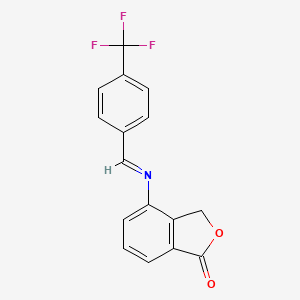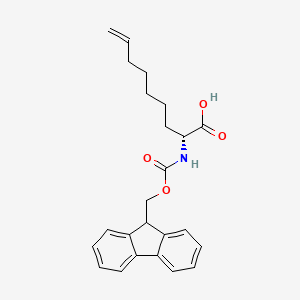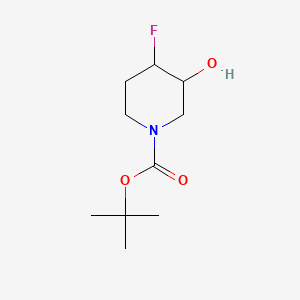
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylideneamino moiety, which is further connected to an isobenzofuranone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with isobenzofuran-1(3H)-one in the presence of a suitable catalyst. Commonly used catalysts include acidic or basic conditions, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the Schiff base linkage to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or isobenzofuranone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. Pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
(E)-4-(4-methylbenzylideneamino)isobenzofuran-1(3H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one: Contains a chlorine atom instead of a trifluoromethyl group.
(E)-4-(4-nitrobenzylideneamino)isobenzofuran-1(3H)-one: Features a nitro group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methylideneamino]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-4-10(5-7-11)8-20-14-3-1-2-12-13(14)9-22-15(12)21/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGCCOHPUIYAGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N=CC3=CC=C(C=C3)C(F)(F)F)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Boronic acid, B-[4-(1-naphthalenyl-2-naphthalenylamino)phenyl]-](/img/structure/B571876.png)
![2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571878.png)
![3-[(1-Naphthyloxy)methyl]phenylboronic acid](/img/structure/B571879.png)




![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/new.no-structure.jpg)
![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)

![5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B571894.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)


